(6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl)methyl benzoate
Description
The compound "(6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl)methyl benzoate" (hereafter referred to as Compound A) is a structurally complex benzofuran derivative featuring a fused bicyclic core with hydroxyl, methyl, and dioxo substituents. The benzoate ester moiety at the 3-position enhances lipophilicity, a feature often exploited in prodrug design to improve membrane permeability.
Properties
IUPAC Name |
(6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-17(21)8-13-11(7-14(17)18)12(16(20)23-13)9-22-15(19)10-5-3-2-4-6-10/h2-6,11-13,21H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBBWGLLDEQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(CC1=O)C(C(=O)O2)COC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl)methyl benzoate typically involves multiple steps. The starting materials often include benzofuran derivatives and benzoic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl)methyl benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to specific physiological responses. The exact molecular targets and pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Compound A can be contextualized by comparing it to benzodithiazine derivatives reported in the literature, such as Compound 3 and Compound 15 from Molecules (2015) . Below is a detailed analysis:
Structural Comparison
Physical and Spectral Properties
Elemental Analysis
| Compound | Formula | C (%) | H (%) | N (%) |
|---|---|---|---|---|
| Compound 3 | C₁₀H₁₀ClN₃O₄S₂ | 35.77 | 3.00 | 12.51 |
| Compound 15 | C₁₇H₁₄ClN₃O₆S₂ | 44.78 | 3.09 | 9.21 |
| Compound A (Theoretical) | C₁₈H₁₈O₇ (hypothetical) | ~60.33 | ~5.06 | 0 |
Key Research Findings
Structural Influence on Reactivity: Compound A’s benzofuran core with hydroxyl and dioxo groups may favor hydrogen bonding and keto-enol tautomerism, unlike the sulfonyl and hydrazine motifs in Compounds 3 and 15, which enhance electrophilicity and metal coordination .
Thermal Stability :
- The decomposition temperatures of Compounds 3 (252–253°C) and 15 (310–311°C) suggest that sulfonyl and aromatic imine groups improve thermal stability relative to ester-dominated systems like Compound A .
Synthetic Pathways :
- Compounds 3 and 15 derive from benzodithiazine precursors via hydrazine substitution, whereas Compound A’s synthesis would likely involve benzofuran ring formation followed by esterification.
Biological Activity
The compound (6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl)methyl benzoate is a derivative of benzofuran known for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHO
- Molecular Weight : 286.28 g/mol
- LogP (Octanol-Water Partition Coefficient) : Indicates lipophilicity and potential bioavailability.
Biological Activity Overview
Research has suggested that benzofuran derivatives exhibit a range of biological activities including:
- Anticancer Activity : Compounds similar to the target compound have shown significant potency against various cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism is particularly effective in targeting rapidly dividing cancer cells .
- Antimicrobial Properties : Some benzofuran derivatives have demonstrated antimicrobial activity against bacteria and fungi, potentially making them candidates for developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in metabolic pathways in pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl)methyl benzoate?
- Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement/aromatization strategies. For example, benzofuran derivatives are often prepared using NaH in THF for deprotonation, followed by benzylation or esterification with reagents like benzoyl chloride under controlled temperatures (0–25°C). Key steps include isolation of intermediates via filtration and structural confirmation using NMR and mass spectrometry .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) and ESI-MS are critical. For instance, aromatic protons in the benzofuran and benzoate moieties exhibit distinct splitting patterns (e.g., δ 7.36–8.15 ppm for aromatic protons in similar compounds), while ESI-MS confirms molecular mass (e.g., [M+H]⁺ peaks around m/z 407–450). Deuterated solvents like DMSO-d₆ are recommended for NMR to avoid signal overlap .
Q. What reaction conditions minimize ester hydrolysis during synthesis?
- Methodological Answer : Use anhydrous solvents (e.g., THF, 1,4-dioxane) and inert atmospheres (argon/nitrogen) to suppress hydrolysis. Catalytic amounts of DMAP or pyridine can enhance esterification efficiency. Reaction progress should be monitored via TLC, with quenching in ice/water to isolate products .
Advanced Research Questions
Q. How does stereochemistry at the 3a,4,7,7a-tetrahydro positions influence the compound’s reactivity or bioactivity?
- Methodological Answer : Stereochemical configuration affects intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Computational modeling (DFT or MD simulations) can predict preferred conformations. Experimental validation involves synthesizing enantiomers via chiral catalysts and comparing bioactivity in assays (e.g., enzyme inhibition). Evidence from related benzofuran esters shows axial vs. equatorial substituents alter metabolic stability .
Q. What strategies resolve contradictions in spectroscopic data when scaling up synthesis?
- Methodological Answer : Discrepancies in NMR peaks or MS fragmentation may arise from residual solvents or diastereomers. Purify via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. For batch inconsistencies, optimize stoichiometry (e.g., 1.2–1.5 equiv. of benzoylating agents) and monitor reaction kinetics via in-situ IR .
Q. How can reaction pathways be modified to introduce functional groups for targeted drug delivery?
- Methodological Answer : Introduce click chemistry handles (e.g., azide/alkyne) at the 6-hydroxy or benzoate positions. For example, replace methyl benzoate with propargyl benzoate, then conjugate via CuAAC reactions. Assess regioselectivity using Hammett plots or DFT calculations. Similar modifications in benzofuran-carbohydrazides improved bioavailability .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Use multivariate analysis (PCA or PLS regression) to correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, logP values of benzofuran esters correlate with membrane permeability in pharmacokinetic studies. Validate models using leave-one-out cross-validation .
Q. How should researchers design stability studies under varying pH and temperature?
- Methodological Answer : Conduct accelerated degradation tests in buffers (pH 1–13) at 40–60°C. Monitor degradation products via HPLC-MS. For hydrolytically unstable esters (e.g., benzoates), lyophilization or storage at −20°C in amber vials is advised. Evidence shows organic degradation rates double per 10°C increase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
